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Compound of Interest

Compound Name: Boc-His(Z)-OH

Cat. No.: B558410 Get Quote

The synthesis of peptides and proteins requires the sequential coupling of amino acids. To

ensure the formation of the correct peptide sequence and prevent unwanted side reactions,

reactive functional groups on the amino acids must be temporarily masked with protecting

groups.[1] The amino acid histidine presents a unique challenge due to the nucleophilic and

basic nature of its imidazole side chain.[2] During peptide synthesis, the unprotected imidazole

ring can lead to significant side reactions, including racemization and side-chain acylation,

which compromise the purity, yield, and biological activity of the final peptide.[2][3]

Boc-His(Z)-OH is a derivative of L-histidine designed to overcome these challenges. It features

two key protecting groups:

The tert-butyloxycarbonyl (Boc) group: Protects the α-amino group and is readily removed

under acidic conditions (acid-labile), making it ideal for the iterative deprotection steps in

Boc-based SPPS.[4][5]

The benzyloxycarbonyl (Z or Cbz) group: Protects the imidazole nitrogen (Nτ), preventing its

participation in side reactions. The Z group is stable to the acidic conditions used to remove

the Boc group but can be cleaved under different conditions, such as catalytic

hydrogenation, providing orthogonality.[2][5]

This guide explores the pivotal role of Boc-His(Z)-OH in ensuring the stereochemical integrity

and purity of histidine-containing peptides.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b558410?utm_src=pdf-interest
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-derivatives-for-peptide-synthesis/
https://www.benchchem.com/pdf/Side_reactions_of_Z_D_His_OH_in_peptide_synthesis_and_how_to_avoid_them.pdf
https://www.benchchem.com/pdf/Side_reactions_of_Z_D_His_OH_in_peptide_synthesis_and_how_to_avoid_them.pdf
https://www.benchchem.com/pdf/Application_of_Boc_His_Boc_OH_in_the_Synthesis_of_Bioactive_Peptides_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b558410?utm_src=pdf-body
https://www.seplite.com/bzl-solid-phase-synthesis/
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-boc-l-lys-z-oh-research-applications-vs
https://www.benchchem.com/pdf/Side_reactions_of_Z_D_His_OH_in_peptide_synthesis_and_how_to_avoid_them.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-boc-l-lys-z-oh-research-applications-vs
https://www.benchchem.com/product/b558410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical and Physical Properties
The physical and chemical properties of Boc-His(Z)-OH are fundamental to its application in

peptide synthesis.

Property Value Source(s)

Molecular Formula C₁₉H₂₃N₃O₆ [6]

Molecular Weight 389.4 g/mol [6]

CAS Number 50305-43-6 [6][7]

Appearance White to off-white solid [8]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone.

[7]

Storage
Store at -20°C for long-term

stability.
[8]

Core Application: Boc-Based Solid-Phase Peptide
Synthesis (Boc-SPPS)
Boc-His(Z)-OH is primarily utilized in the Boc/Bzl strategy of SPPS, a classical method where

the temporary Nα-protecting group is Boc, and semi-permanent side-chain protection is often

benzyl-based.[4] The synthesis cycle involves the iterative removal of the Nα-Boc group with

an acid like trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino

acid.[4]

General Workflow for Incorporating Boc-His(Z)-OH
The following diagram illustrates the key steps in a single cycle of Boc-SPPS to incorporate a

Boc-His(Z)-OH residue into a growing peptide chain attached to a solid support (resin).
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1. Nα-Boc Deprotection
(50% TFA in DCM)

Wash
(DCM)

2. Neutralization
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Wash
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3. Coupling
(Boc-His(Z)-OH +
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Wash
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Boc-SPPS cycle for incorporating a Boc-His(Z)-OH residue.

Experimental Protocol: Coupling of Boc-His(Z)-OH using
DIC/HOBt
This protocol outlines a general procedure for the manual coupling of Boc-His(Z)-OH onto a

resin-bound peptide with a free N-terminal amine.

Materials:

Peptide-resin with a free amine terminus, swollen in DMF.

Boc-His(Z)-OH

1-Hydroxybenzotriazole (HOBt)

N,N'-Diisopropylcarbodiimide (DIC)

Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Procedure:

Amino Acid Activation:

In a separate reaction vessel, dissolve Boc-His(Z)-OH (1.2 equivalents relative to the

resin's free amine content) and HOBt (1.2 equivalents) in DMF.[2]

Cool the solution to 0°C in an ice bath.[2]

Add DIC (1.2 equivalents) to the cooled solution and stir for 5-10 minutes to pre-activate

the amino acid.[2]

Coupling Reaction:

Drain the DMF from the swollen peptide-resin.
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Add the activated Boc-His(Z)-OH solution to the peptide-resin.[2]

Agitate the mixture at room temperature for 1-2 hours, or until the reaction is complete.[2]

Monitoring and Washing:

Monitor the coupling reaction for completion using a qualitative method like the Kaiser

(ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary

amines and a successful coupling.[9]

Once complete, drain the reaction solution and wash the peptide-resin thoroughly with

DMF (3 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

Deprotection Strategies and Orthogonality
The successful synthesis of a peptide using Boc-His(Z)-OH relies on the selective removal of

its two protecting groups at different stages of the process.

Boc-His(Z)-OH

α-Amino Group (Boc)

Imidazole Side Chain (Z)

Iterative Nα-Boc Deprotection
(TFA)

Acid-Labile

Final Side-Chain Deprotection
(e.g., Catalytic Hydrogenation)

Hydrogenolysis-Labile

Deprotected Histidine Residue
in Peptide

During SPPS Cycle Post-Synthesis

Click to download full resolution via product page

Orthogonal deprotection scheme for Boc-His(Z)-OH.

Nα-Boc Group Deprotection (During SPPS)
The Boc group is removed at the beginning of each coupling cycle.
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Protocol:

Pre-wash: Wash the peptide-resin with DCM.[3]

Deprotection: Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes,

then drain.[8]

Main Deprotection: Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[8]

Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to

remove residual acid.[9]

Neutralization: To deprotonate the N-terminal ammonium salt to a free amine, wash the resin

with a solution of 10% DIEA in DCM (2 times, 2 minutes each).[9]

Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base before

the next coupling step.[9]

N(im)-Z Group Deprotection (Post-Synthesis)
The Z group is typically removed after the full peptide sequence has been assembled, often

during the final cleavage from the resin.

Protocol: Catalytic Hydrogenation

This method is suitable for peptides that do not contain other functional groups sensitive to

hydrogenation (e.g., Cys, Met, Trp).[2]

Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol,

ethanol, or acetic acid.[2]

Catalyst Addition: Add a catalyst, typically 10% Palladium on carbon (Pd/C).[2]

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled

balloon or a hydrogenation apparatus) and stir until the reaction is complete, as monitored by

TLC or HPLC.[2]
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Workup: Filter the reaction mixture through celite to remove the catalyst and evaporate the

solvent to yield the deprotected peptide.[2]

An alternative for peptides sensitive to hydrogenation is cleavage with strong acids like HBr in

acetic acid.[2]

Management of Side Reactions
The primary role of the protecting groups on Boc-His(Z)-OH is to minimize side reactions.

Histidine is one of the most difficult amino acids to couple due to its propensity for side

reactions.[10][11]

Racemization
Racemization (or epimerization) is the most significant side reaction for histidine. The lone pair

of electrons on the imidazole nitrogen can act as an intramolecular base, abstracting the acidic

α-proton of the activated amino acid.[12] This forms an achiral intermediate, leading to a loss of

stereochemical purity.[12] Protecting the imidazole nitrogen with the Z group significantly

reduces this side reaction by preventing its participation in proton abstraction.[2]

Other Side Reactions
Side-Chain Acylation: The nucleophilic imidazole ring can be acylated by activated carboxyl

groups, consuming reagents and leading to incomplete couplings. The Z group effectively

blocks this reaction.[2]

Guanidinylation: When using uronium-based coupling reagents like HBTU or HATU, the free

N-terminal amine can be guanidinylated, causing chain termination. While not directly

prevented by the Z group, a well-protected and efficiently coupling histidine derivative helps

ensure the desired reaction proceeds preferentially.[2]

The choice of a side-chain protecting group for histidine has a significant impact on the final

purity and yield of the synthesized peptide.[3]
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Histidine Derivative
Strategy

Key Advantage(s)
Common Side Reactions
Mitigated

No Side-Chain Protection Simplicity (not recommended)
None (High risk of side

reactions)

Boc-His(Z)-OH

Orthogonal to Boc SPPS;

effective suppression of

racemization and acylation.[2]

Racemization, Side-Chain

Acylation

Boc-His(Boc)-OH

Both Boc groups removed

simultaneously by TFA in Boc-

SPPS.[3][8]

Racemization, Side-Chain

Acylation

Fmoc-His(Trt)-OH

Commonly used in Fmoc-

SPPS; Trityl group is acid-

labile.[3]

Side-Chain Acylation

Conclusion
Boc-His(Z)-OH serves as a crucial building block in Boc-based solid-phase peptide synthesis.

Its dual-protection strategy, employing the acid-labile Boc group for the α-amine and the

hydrogenation-labile Z group for the imidazole side chain, offers an effective and orthogonal

approach to synthesizing histidine-containing peptides. The use of the Z group on the imidazole

ring is paramount for minimizing the risk of racemization and side-chain acylation, which are

major obstacles in peptide synthesis.[2] For researchers and drug development professionals,

the proper application of Boc-His(Z)-OH is a key strategy for obtaining high-purity, structurally

defined peptides with preserved biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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